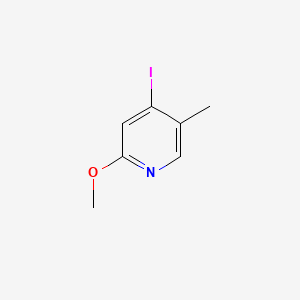

4-Iodo-2-methoxy-5-methylpyridine

Beschreibung

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Synthetic Methodologies

Halogenated pyridine scaffolds are critical building blocks in organic synthesis due to the unique reactivity conferred by the halogen substituent. The presence of a halogen atom, such as iodine, on the pyridine ring provides a reactive handle for a wide range of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The position of the halogen on the pyridine ring, as well as the nature of other substituents, significantly directs the regioselectivity of these coupling reactions. For instance, in dihalogenated pyridines, the differential reactivity of the halogens often allows for selective, stepwise functionalization. nih.gov The electron-withdrawing nature of the pyridine nitrogen atom influences the reactivity of the various positions on the ring, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov The ability to introduce a diverse array of substituents onto the pyridine core via halogenated intermediates has made these compounds indispensable in the synthesis of complex molecules with desired properties.

Furthermore, the introduction of a halogen atom can modulate the physicochemical properties of the parent pyridine molecule, including its lipophilicity and metabolic stability, which are crucial considerations in drug discovery. The strategic placement of halogens can also lead to specific intermolecular interactions, such as halogen bonding, which can influence crystal packing and receptor-ligand binding.

Research Landscape of 4-Iodo-2-methoxy-5-methylpyridine as a Versatile Intermediate

Within the broader class of halogenated pyridines, this compound has garnered attention as a highly versatile and valuable intermediate in organic synthesis. Its specific substitution pattern—an iodo group at the 4-position, a methoxy (B1213986) group at the 2-position, and a methyl group at the 5-position—renders it a unique building block for the construction of more complex molecular architectures.

The iodine atom at the 4-position is the primary site of reactivity for cross-coupling reactions. Iodine, being the most reactive of the common halogens in such transformations, allows for efficient bond formation under relatively mild conditions. The methoxy group at the 2-position and the methyl group at the 5-position play crucial roles in modulating the electronic and steric environment of the pyridine ring. The electron-donating methoxy group can influence the reactivity of the ring and the stability of reaction intermediates.

Research has demonstrated the utility of this compound in the synthesis of a variety of substituted pyridines. For example, it can serve as a precursor to various bi-heterocyclic systems through Suzuki cross-coupling reactions with other heteroaryl boronic acids. worktribe.comnih.gov The resulting compounds are of interest in medicinal chemistry and materials science. The preparation of this key intermediate often involves a multi-step sequence, starting from more readily available pyridine derivatives. For instance, a common synthetic route involves the nitration, reduction, diazotization, and subsequent iodination of a substituted pyridine precursor. google.com

The strategic importance of this compound lies in its ability to act as a scaffold upon which molecular complexity can be built in a controlled and predictable manner. Its application in the synthesis of targeted molecules, including potential kinase inhibitors, highlights its significance in the development of new therapeutic agents. google.com The following table provides a summary of the key properties and identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1227602-73-4 sigmaaldrich.com |

| Molecular Formula | C₇H₈INO sigmaaldrich.com |

| InChI Key | FCGALBYRWLDYAH-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGALBYRWLDYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-73-4 | |

| Record name | 4-iodo-2-methoxy-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 2 Methoxy 5 Methylpyridine and Its Precursors

Multi-Step Synthesis from Readily Available Pyridine (B92270) Derivatives

The synthesis of 4-Iodo-2-methoxy-5-methylpyridine is typically achieved through a multi-step process that begins with a substituted pyridine. This approach allows for the precise installation of the iodo, methoxy (B1213986), and methyl groups onto the pyridine ring.

Synthesis from 2-Chloro-5-methylpyridine (B98176): Nitration, Reduction, Diazotization, and Iodination Pathways

A common and well-documented route to an iodo-substituted pyridine intermediate starts with 2-Chloro-5-methylpyridine. google.com This pathway involves a sequence of four key reactions: N-oxidation, nitration, reduction of the nitro group, and finally, diazotization followed by iodination. google.com

The initial step involves the oxidation of the pyridine nitrogen to form 2-Chloro-5-methylpyridine N-oxide. This is a critical activation step that directs the subsequent nitration to the 4-position of the pyridine ring. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. google.comdissertationtopic.net For instance, the reaction of 2-chloro-5-methylpyridine-1-oxide with a mixture of fuming nitric acid and sulfuric acid at 100°C yields 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide. echemi.com

Following nitration, the nitro group is reduced to an amino group. A common method for this reduction is the use of iron powder in acetic acid. mdpi.org This reaction transforms 2-chloro-4-nitro-5-methylpyridine N-oxide into 2-chloro-4-amino-5-methylpyridine. google.com

The final steps involve converting the amino group into the desired iodo group. This is achieved through a diazotization reaction, where the aminopyridine is treated with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium to form a diazonium salt. scribd.com This unstable intermediate is then immediately treated with an iodide source, like potassium iodide, to introduce the iodine atom at the 4-position, yielding 2-chloro-4-iodo-5-methylpyridine. google.com The methoxy group is subsequently introduced by reacting this intermediate with sodium methoxide (B1231860).

Table 1: Synthesis Pathway from 2-Chloro-5-methylpyridine

| Step | Reactant | Reagents | Product | Yield |

|---|

Note: Yields are based on reported literature values and may vary depending on specific reaction conditions.

Derivatization from Related Halogenated Pyridines (e.g., 4-Bromo-2-methoxy-5-methylpyridine)

An alternative approach to this compound involves the derivatization of other halogenated pyridines. For example, 4-Bromo-2-methoxy-5-methylpyridine can serve as a precursor. The bromo group can be converted to an iodo group through halogen exchange reactions, often catalyzed by copper(I) iodide in the presence of a suitable ligand and base. This method provides a direct route to the target compound if the corresponding bromo-derivative is more readily accessible.

Functional Group Interconversion Strategies for Pyridine Halides

Functional group interconversion is a fundamental concept in organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukwikipedia.org In the context of pyridine halides, these strategies are crucial for introducing the desired halogen at a specific position.

The conversion of an amino group to a halogen, as seen in the diazotization-iodination sequence, is a classic example of functional group interconversion. tpu.ru Another important interconversion is the halogen exchange (halex) reaction. For instance, a chloro or bromo substituent on the pyridine ring can be replaced by an iodo group. These reactions are typically driven by the relative bond strengths and the nucleophilicity of the halide ions. The reactivity order for nucleophilic substitution on haloalkanes, which can be analogous in some respects to halopyridines, is generally I > Br > Cl > F. wikipedia.org

Optimization of Synthetic Routes

The efficiency and practicality of a synthetic route are determined by factors such as yield, selectivity, and scalability. rsc.org Significant research efforts are often directed towards optimizing these parameters.

Yield Enhancement and Selectivity Control

Optimizing reaction conditions is key to maximizing the yield of the desired product while minimizing the formation of byproducts. For the nitration step, controlling the temperature and the ratio of nitric to sulfuric acid is crucial for achieving high regioselectivity for the 4-position. dissertationtopic.net In the reduction of the nitro group, the choice of reducing agent and solvent can influence the reaction's efficiency and prevent over-reduction. mdpi.orgmdpi.com For the diazotization and iodination steps, low temperatures are generally required to manage the instability of the diazonium salt intermediate. tpu.ru

Scalability Studies for Research and Development

A synthetic route that is successful on a small laboratory scale must be adaptable for larger-scale production for research and development purposes. nih.gov The synthesis of this compound via the multi-step pathway from 2-chloro-5-methylpyridine has been noted for its suitability for industrial mass production due to the use of readily available and relatively inexpensive reagents. google.com Scalability studies would focus on optimizing reaction parameters for larger volumes, ensuring consistent yields and purity, and addressing any safety considerations associated with large-scale reactions.

Emerging and Sustainable Synthetic Approaches

Metal-Free Pyridine Functionalization Protocols

The direct functionalization of pyridine rings without the use of metal catalysts represents a significant step forward in green chemistry. These methods often lead to higher atom economy and avoid the potential for metal contamination in the final products.

One prominent metal-free approach for the synthesis of iodo-pyridines is the direct C-H iodination of electron-rich pyridine derivatives. For the precursor 2-methoxy-5-methylpyridine (B82227), a direct iodination can be achieved using N-iodosuccinimide (NIS) as the iodine source in the presence of a strong acid like sulfuric acid. The methoxy group at the C2 position is an activating group, directing the electrophilic iodination to the C4 position (para to the methoxy group). The presence of the methyl group at the C5 position can cause some steric hindrance, which helps to minimize ortho-iodination. rsc.orgorganic-chemistry.org

Another metal-free strategy involves radical-based C-H iodination. While not specifically detailed for this compound, protocols have been developed for the C3 and C5 iodination of pyridines using reagents like potassium persulfate (K₂S₂O₈) and sodium iodide. rsc.orgscispace.com These radical pathways offer an alternative to electrophilic substitution and can provide different regioselectivity.

The table below summarizes some metal-free iodination methods applicable to pyridine derivatives.

| Reagent System | Substrate Type | Position of Iodination | Reference |

| N-Iodosuccinimide (NIS) / H₂SO₄ | Electron-rich pyridines | C4 (para to activating group) | rsc.orgorganic-chemistry.org |

| K₂S₂O₈ / NaI | Pyridines | C3, C5 | rsc.orgscispace.com |

| I₂ / Triethylamine | Oximes (precursors to pyridines) | - | researchgate.net |

Flow Chemistry Applications in Pyridine Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of pyridines and their derivatives. beilstein-journals.orgorganic-chemistry.orgthieme-connect.com These benefits include enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for straightforward automation and scalability. organic-chemistry.orgthieme-connect.com

While a specific flow synthesis for this compound has not been extensively reported, the application of flow chemistry to the synthesis of structurally similar compounds, such as substituted methoxypyridines and other pyridine derivatives, demonstrates its potential. researchgate.netnih.gov For instance, the N-oxidation of various pyridine derivatives has been successfully carried out in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide, achieving high yields and demonstrating excellent stability over extended periods. organic-chemistry.orgthieme-connect.comresearchgate.net This is relevant as N-oxides can be intermediates in the functionalization of pyridines.

Furthermore, the synthesis of highly functionalized imidazo[1,2-a]pyridines has been achieved in a fully automated continuous flow system, showcasing the ability of this technology to handle multi-step syntheses with high efficiency. nih.gov The lithiation of methoxypyridines, a key step for introducing various functional groups, has also been adapted to flow systems, allowing for rapid reactions and the generation of intermediates that can be used in subsequent coupling reactions. researchgate.net

The table below presents examples of pyridine derivative synthesis using flow chemistry, highlighting the reaction conditions and outcomes.

| Reaction Type | Substrate/Reagents | Flow Reactor Conditions | Yield | Reference |

| N-Oxidation | Pyridine derivatives, H₂O₂ | TS-1 packed-bed microreactor | Up to 99% | organic-chemistry.orgthieme-connect.comresearchgate.net |

| Imidazo[1,2-a]pyridine synthesis | 2-Aminopyridines, bromopyruvic acid | Preheated microreactor, 125 °C, 4.0 bar | Moderate to high | nih.gov |

| Bohlmann–Rahtz Pyridine Synthesis | Enaminones, ethynyl (B1212043) ketones | Microwave flow reactor | Good | beilstein-journals.org |

The successful application of flow chemistry to these related pyridine syntheses suggests that a continuous process for the production of this compound is a feasible and potentially advantageous alternative to traditional batch methods. Such a process could involve the continuous iodination of 2-methoxy-5-methylpyridine or the flow synthesis of the precursor itself followed by an in-line iodination step.

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 2 Methoxy 5 Methylpyridine

Reactivity of the Aryl Iodide Moiety

The reactivity of 4-iodo-2-methoxy-5-methylpyridine is significantly influenced by the aryl iodide moiety. The carbon-iodine bond is the most reactive site for various chemical transformations.

The iodine atom in this compound, and iodoarenes in general, possesses a dual electrophilic and nucleophilic character. The iodine atom is considered an excellent leaving group, which makes iodo-substituted organic compounds valuable synthons in organic synthesis, particularly in the formation of carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. researchgate.net The electrophilicity of the iodine is attributed to the presence of a σ-hole, a region of positive electrostatic potential on the extension of the C-I bond. acs.org This electrophilic character allows the iodine to participate in halogen bonding. researchgate.net

Conversely, the iodine atom can also exhibit nucleophilic characteristics. For instance, in the formation of diaryliodonium salts, the iodoarene acts as a nucleophile, attacking an electrophilic species. acs.org This dual character is fundamental to the diverse reactivity of this compound.

The activation of the aryl-iodine bond in this compound is a critical step for its participation in various chemical reactions. Several activation strategies have been developed to enhance the reactivity of iodoarenes. acs.org

One significant method is oxidative activation , where the aryl iodide is converted into a hypervalent iodine species, such as a diaryliodonium salt. acs.org This process enhances the electrophilicity of the iodine center and increases the leaving group ability of the aryl iodine group, which is estimated to be about 10⁶ times greater than that of a triflate group. acs.org This activation enables transition-metal-free bond formation through ligand coupling, allowing for the arylation of a wide range of nucleophiles. acs.org

Another mode of activation involves the use of transition metal catalysts , which is the most common approach for cross-coupling reactions. In these reactions, the aryl-iodine bond undergoes oxidative addition to a low-valent transition metal center, typically palladium, copper, or nickel. This step is often the rate-determining step in the catalytic cycle and initiates the sequence of events leading to the formation of a new bond.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. These reactions are powerful tools for the construction of complex organic molecules.

Palladium catalysts are widely employed to facilitate cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgmdpi.com The reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orgmdpi.com The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.orgchemrxiv.org The iodine substituent on this compound makes it a highly reactive partner in Suzuki-Miyaura couplings.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. libretexts.orgresearchgate.net The catalytic cycle is initiated by the oxidative addition of the aryl iodide to the Pd(0) catalyst. libretexts.org This is followed by the insertion of the olefin into the palladium-carbon bond, and a subsequent β-hydride elimination to release the product and a hydridopalladium complex. libretexts.org The base then regenerates the active Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, typically utilizing a palladium catalyst and a copper co-catalyst. beilstein-journals.org The reaction mechanism is thought to involve the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex formed after oxidative addition of the aryl iodide. mdpi.com Reductive elimination then affords the arylated alkyne. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. rug.nlorganic-chemistry.org The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. rug.nlbeilstein-journals.org The catalytic cycle involves oxidative addition of the aryl iodide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination of the resulting aryl amine. rug.nl A variety of amines, including primary and secondary amines, can be used as coupling partners. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) catalyst, Base | Biaryl |

| Heck | Alkene | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Phosphine ligand, Base | Aryl Amine |

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods. organic-chemistry.orgwiley.com These reactions are often more cost-effective. wiley.com

Ullmann-Type Reactions: The classical Ullmann condensation involves the coupling of an aryl halide with a nucleophile, such as an alcohol, thiol, or amine, using a stoichiometric amount of copper at high temperatures. organic-chemistry.org Modern variations, often referred to as Ullmann-type reactions, utilize catalytic amounts of copper, often in the presence of a ligand, and proceed under milder conditions. organic-chemistry.orgnih.govfrontiersin.org For C-N bond formation, a proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. frontiersin.org These reactions are effective for the synthesis of aryl ethers, aryl thioethers, and aryl amines. organic-chemistry.org The reactivity of the aryl halide in Ullmann-type reactions generally follows the order I > Br > Cl.

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions. nih.govresearchgate.net

Nickel-Catalyzed Cross-Coupling: Nickel can catalyze the coupling of aryl halides with a range of partners, including organometallic reagents (similar to Suzuki-Miyaura), alkenes (similar to Heck), and amines. nih.govnih.gov A significant area of development is in cross-electrophile coupling, where two different electrophiles, such as an aryl halide and an alkyl halide, are coupled in the presence of a nickel catalyst and a reducing agent. nih.gov This avoids the pre-formation of an organometallic nucleophile. nih.gov The mechanism for these reactions can be complex, involving both polar and radical steps. nih.gov For instance, in the coupling of an aryl halide with an alkyl halide, the selectivity arises from the selective oxidative addition of the iodoarene over the iodoalkane and the selective formation of an alkyl radical over an aryl radical. nih.gov Nickel catalysts, often with specific ligands like bathophenanthroline, have been shown to be effective for the alkylation of (hetero)aryl chlorides. nih.gov

Regioselectivity and Stereoselectivity in Pyridine (B92270) Coupling Reactions

The regioselectivity of coupling reactions involving polysubstituted pyridines is a critical aspect of their synthetic utility. In the case of this compound, the position of the iodine atom at C4, para to the electron-donating methoxy (B1213986) group, significantly influences its reactivity. This substitution pattern generally leads to favorable outcomes in cross-coupling reactions.

Studies have shown that in Suzuki-Miyaura coupling reactions, the iodine at the C4 position is readily substituted. For instance, the reaction of this compound with various boronic acids in the presence of a palladium catalyst proceeds efficiently. The electron-donating methoxy group at C2 and the methyl group at C5 can influence the electronic properties of the pyridine ring, but the C4-iodo position remains the primary site for coupling. This is in contrast to isomers like 3-iodo-2-methoxy-5-methylpyridine, where the iodine atom is sterically hindered by the adjacent methyl group, potentially leading to slower reaction kinetics.

The regioselectivity can be influenced by the choice of catalyst and reaction conditions. However, the inherent electronic and steric factors of the this compound substrate play a crucial role in directing the incoming group to the C4 position. In reactions involving di- or tri-halogenated pyridines, the relative reactivity of the different halogen atoms dictates the regioselectivity, with the C-I bond being more reactive than C-Br or C-Cl bonds in oxidative addition steps of palladium-catalyzed couplings. researchgate.netresearchgate.net

In the context of dearomative annulation reactions of pyridinium (B92312) salts, the substitution pattern of the pyridine ring directs the regioselectivity of the cyclization. For 3-substituted pyridines, annulation typically occurs at the less sterically hindered C6 position. However, strong electron-donating groups like a methoxy group can direct the reaction to the C2 position, while strong electron-withdrawing groups favor the C6 position. chinesechemsoc.org While this specific study did not use this compound, the principles of electronic and steric influence on regioselectivity are broadly applicable.

The stereoselectivity of these coupling reactions is generally not a factor as the reaction occurs at an achiral sp²-hybridized carbon atom of the pyridine ring. However, in cases where the coupling partner or the final product contains stereocenters, the reaction conditions can be optimized to achieve desired diastereoselectivity or enantioselectivity. mdpi.comresearchgate.net

Transformations Involving the Methoxy and Methyl Substituents

While the C4-iodo group is the primary site of reactivity in many cross-coupling reactions, the methoxy and methyl substituents on the pyridine ring of this compound can also undergo various transformations. These reactions expand the synthetic utility of this scaffold, allowing for further diversification of the molecule.

The methoxy group at the C2 position can be a target for nucleophilic substitution, although this is generally less facile than the substitution of the iodo group. Under certain conditions, such as Ullmann-type couplings at elevated temperatures, the methoxy group can be replaced. For instance, the substitution of a chloro group at the C2 position of a similar pyridine derivative with a methoxy group has been achieved using copper(I) iodide, 1,10-phenanthroline, and sodium methoxide (B1231860) in DMF at 110°C.

The methyl group at C5 can be functionalized through various methods. One common approach is benzylic metalation followed by reaction with an electrophile. For example, 2-methylpyridine (B31789) can be metalated at the methyl group and subsequently undergo cross-coupling reactions. d-nb.info This suggests that the methyl group of this compound could potentially be functionalized, although the presence of other reactive sites would need to be considered.

Oxidation and reduction reactions can also target the methoxy and methyl groups. The methyl group could be oxidized to a hydroxymethyl or carboxylic acid group using appropriate oxidizing agents. Conversely, the methoxy group is generally stable to reduction, but under harsh conditions, it could potentially be cleaved.

It is also worth noting that the introduction of a trifluoromethyl group (CF₃) into a pyridine ring, which can be subsequently reduced to a methyl group, is a viable synthetic strategy. semanticscholar.org This highlights an indirect method for modifying or introducing the methyl substituent.

| Transformation | Substituent | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution | Methoxy | CuI, 1,10-phenanthroline, NaOMe, DMF, 110°C | 4-Iodo-2-substituted-5-methylpyridine |

| Benzylic Metalation | Methyl | TMPZnCl·LiCl, then electrophile and Pd-catalyst d-nb.info | 4-Iodo-2-methoxy-5-(functionalized methyl)pyridine |

| Oxidation | Methyl | Oxidizing agents (e.g., KMnO₄) | 4-Iodo-2-methoxy-5-pyridinecarboxylic acid |

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions of substituted pyridines can occur under specific conditions, often catalyzed by acid, base, or transition metals. For this compound, such processes could potentially involve migration of the iodo, methoxy, or methyl substituents.

In the context of catalytic cycles, isomerization of intermediates can occur. For example, in copper-catalyzed reactions, isomerization of organocopper species can be a key step leading to the final product. beilstein-journals.org

Fundamental Mechanistic Studies of Reaction Pathways

Understanding the fundamental reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. The reactivity of this compound is governed by several key mechanistic pathways, particularly in the context of transition metal-catalyzed reactions.

Radical intermediates play a significant role in a variety of organic reactions, including those involving pyridine derivatives. acs.org In the context of reactions involving this compound, radical pathways can be initiated through several mechanisms, including the use of radical initiators or photoredox catalysis.

The use of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can help to determine if a reaction proceeds through a radical mechanism. Inhibition of the reaction in the presence of TEMPO is a strong indicator of a radical pathway. beilstein-journals.orgbeilstein-journals.org For instance, in some copper-catalyzed reactions, the formation of radical intermediates has been proposed. beilstein-journals.org These reactions can involve the generation of a carbon-centered radical from the pyridine ring, which can then participate in subsequent bond-forming steps.

Visible-light photoredox catalysis is a powerful tool for generating radical intermediates under mild conditions. sioc.ac.cn This approach often involves the single-electron oxidation or reduction of a substrate by an excited-state photocatalyst. sioc.ac.cn While specific studies on this compound using this technique are not detailed in the provided results, the general principles are applicable. The iodoarene moiety can be a precursor to an aryl radical under photoredox conditions. acs.org

The oxidative addition and reductive elimination cycle is a fundamental process in transition metal catalysis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is a common application for this compound. beilstein-journals.org

The catalytic cycle typically begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent transition metal catalyst, such as Pd(0). chemrxiv.org This step involves the cleavage of the carbon-iodine bond and the formation of a new organometallic complex where the metal has been oxidized (e.g., to Pd(II)). The reactivity of the C-X bond in this step generally follows the order C-I > C-Br > C-Cl. researchgate.net

Following oxidative addition, a transmetalation step occurs where the organic group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center. The final step of the cycle is reductive elimination , where the two organic groups on the palladium complex couple to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its low-valent state, ready to start a new cycle. beilstein-journals.org

Factors that influence these steps include the nature of the metal catalyst, the ligands, the solvent, and the electronic and steric properties of the substrates. acs.org For this compound, the electron-rich nature of the pyridine ring, influenced by the methoxy and methyl groups, can affect the rate of oxidative addition.

Single Electron Transfer (SET) is a key mechanistic step in many organic reactions, including those catalyzed by transition metals and those initiated by light. aip.org SET processes can lead to the formation of radical ions, which are highly reactive intermediates. sioc.ac.cn

In the context of reactions involving this compound, SET can be involved in the initiation of radical pathways. For example, a photocatalyst in an excited state can engage in a SET event with the substrate to generate a radical cation or radical anion. sioc.ac.cn Similarly, some copper-catalyzed reactions are proposed to proceed via a SET mechanism. beilstein-journals.org For instance, a Cu(I) species can undergo a SET with a substrate to form a Cu(II) species and a radical intermediate. mdpi.com

The feasibility of a SET process is determined by the redox potentials of the species involved. The excited-state reduction potential of a photocatalyst, for example, determines its ability to reduce a substrate via SET. aip.org While specific electrochemical data for this compound is not provided in the search results, its electronic structure suggests it could participate in SET processes under appropriate conditions. The involvement of SET mechanisms highlights the complex interplay of ionic and radical pathways in the chemistry of this compound.

Advanced Spectroscopic Characterization of 4 Iodo 2 Methoxy 5 Methylpyridine

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups and skeletal vibrations.

For 4-Iodo-2-methoxy-5-methylpyridine, the FT-IR spectrum is characterized by several key regions. The high-wavenumber region typically displays C-H stretching vibrations from the aromatic ring and the methyl and methoxy (B1213986) groups. The fingerprint region (below 1600 cm⁻¹) is particularly complex and information-rich, containing bands for pyridine (B92270) ring stretching, C-O (methoxy) stretching, and C-I stretching, as well as various bending modes.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational modes, as seen in studies of similar substituted pyridines. researchgate.netresearchgate.netresearchgate.net For instance, the C-I stretching vibration is expected at low frequencies due to the heavy mass of the iodine atom. The pyridine ring vibrations typically appear as a series of sharp bands, with their exact positions influenced by the electronic effects of the iodo, methoxy, and methyl substituents. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound Note: These are predicted values based on typical ranges for functional groups and data from similar pyridine derivatives. Actual experimental values may vary.

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 2980-2850 | Aliphatic C-H Stretching (Methyl & Methoxy) |

| 1610-1570 | Pyridine Ring C=C and C=N Stretching |

| 1480-1440 | Pyridine Ring Stretching / CH₃ Asymmetric Bending |

| 1300-1200 | C-O-C Asymmetric Stretching (Methoxy) |

| 1150-1000 | C-O-C Symmetric Stretching / Aromatic C-H In-Plane Bending |

| 850-750 | Aromatic C-H Out-of-Plane Bending |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. bruker.com Vibrational modes that result in a change in the molecule's polarizability are Raman-active. For molecules with a center of symmetry, IR and Raman spectroscopy follow the rule of mutual exclusion. While this compound lacks this symmetry, the relative intensities of bands can differ significantly between the two techniques, providing a more complete vibrational profile.

In the FT-Raman spectrum of this compound, vibrations of the pyridine ring and the C-I bond are often strong due to the high polarizability of the π-system and the iodine atom. usda.gov Symmetrical stretching vibrations, which may be weak in the FT-IR spectrum, often produce intense Raman bands. This technique is particularly useful for observing the low-frequency C-I stretching mode and skeletal deformations of the pyridine ring. syncsci.com

Table 2: Predicted FT-Raman Active Vibrational Frequencies for this compound Note: These are predicted values based on general principles and data from related molecules.

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretching | Medium |

| 1610-1570 | Pyridine Ring C=C and C=N Stretching | Strong |

| 1380-1350 | Symmetric CH₃ Bending | Medium |

| 1050-1000 | Pyridine Ring Breathing Mode | Strong |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. nih.govrsc.org This enhancement allows for the detection of minute quantities of an analyte and provides information about the molecule's orientation and interaction with the surface. rsc.org

For this compound, a SERS study could reveal its adsorption behavior. The enhancement of specific vibrational modes depends on their proximity and orientation relative to the metal surface.

Interaction via Pyridine Nitrogen: If the molecule adsorbs onto the surface through the lone pair of electrons on the pyridine nitrogen atom, the ring breathing modes and other in-plane ring vibrations are expected to be significantly enhanced.

Interaction via Iodine: Alternatively, interaction could occur through the iodine atom. In this case, the C-I stretching vibration would show substantial enhancement, and its frequency might shift, indicating a direct electronic interaction between the iodine and the metal.

By analyzing the pattern of enhanced bands, SERS can elucidate the preferred orientation of this compound on a given substrate, which is crucial for applications in catalysis and sensor development.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. researchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, typically result in strong absorption bands. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital, are generally weaker. mdpi.com

Computational studies on similar molecules, such as 2-Fluoro-4-iodo-5-methylpyridine (B124746), have been performed using Time-Dependent Density Functional Theory (TD-DFT) to predict the UV-Vis spectrum and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic transitions. researchgate.net The substituents on the pyridine ring—iodine, methoxy, and methyl groups—influence the energy levels of the molecular orbitals and thus the wavelengths of the absorption maxima (λ_max).

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Orbital Origin |

| π → π | ~230 - 250 | High | Promotion from pyridine ring π orbitals to π orbitals. |

| π → π | ~270 - 290 | Moderate to High | Transition involving substituted pyridine ring system. |

| n → π | ~300 - 330 | Low | Excitation of non-bonding electrons from N or O. |

Note: The data presented are representative values based on analyses of structurally similar pyridine derivatives and general principles of UV-Vis spectroscopy. researchgate.netmdpi.com

X-ray Diffraction for Solid-State Structural Elucidation and Crystal Engineering

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry. nih.gov

For this compound, an XRD analysis would unequivocally confirm the substitution pattern on the pyridine ring. The resulting crystal structure would reveal how the molecules pack in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and potentially weaker C-H···O or C-H···N hydrogen bonds. nih.gov

Analysis of related structures, such as Methyl 5-iodo-2-methoxybenzoate and 2-Iodo-3-methoxy-6-methylpyridine, demonstrates that iodinated organic molecules often exhibit specific intermolecular contacts, including halogen bonding (I···N or I···O interactions), which can play a significant role in crystal engineering. nih.govnih.gov The crystal structure of 2-Iodo-3-methoxy-6-methylpyridine, for instance, reveals weak C—H···O hydrogen bonds and short I···N contacts that influence the molecular packing. nih.gov These types of interactions would be expected to be present in the crystal lattice of this compound, dictating its solid-state architecture.

Table 3: Representative Crystallographic Data for a Halogenated Methyl-Methoxypyridine Derivative

| Parameter | Representative Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. nih.gov |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. nih.goviucr.org |

| Unit Cell Dimensions (Å) | a, b, c (e.g., a=4-15, b=7-11, c=16-33) | Defines the size and shape of the repeating unit in the crystal. nih.govnih.gov |

| Bond Length (C-I) | ~2.08 - 2.11 Å | Provides the precise distance between the Carbon and Iodine atoms. |

| Bond Length (C-O) | ~1.35 - 1.37 Å | Indicates the length of the bond in the methoxy group. |

| Intermolecular Contacts | C-H···O, I···N | Reveals non-covalent interactions governing crystal packing and engineering. nih.gov |

Note: This table presents typical values observed for structurally similar compounds, as direct crystallographic data for this compound was not found in the cited literature. nih.govnih.gov

Computational and Theoretical Studies of 4 Iodo 2 Methoxy 5 Methylpyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 4-Iodo-2-methoxy-5-methylpyridine. fu-berlin.de DFT calculations allow for the accurate prediction of various molecular attributes, offering a detailed understanding of its behavior. fu-berlin.de

Geometrical Optimization and Conformational Landscape Analysis

The initial step in the theoretical study of a molecule is typically the optimization of its geometry to find the most stable conformation. fu-berlin.deresearchgate.net For pyridine (B92270) derivatives, DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) or cc-pVTZ, are commonly employed to determine the optimized molecular structure. researchgate.netresearchgate.net This process identifies the equilibrium geometry corresponding to the lowest energy state on the potential energy surface.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.govschrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. core.ac.uk

DFT calculations are widely used to determine the energies of the HOMO and LUMO and the corresponding energy gap. researchgate.net For instance, in a study of 2-Amino 5-Methyl Pyridine, DFT calculations using the B3LYP/6-311++G(d,p) basis set were employed to calculate the HOMO-LUMO energy difference, which is indicative of its optical polarizability and chemical stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. science.gov The distribution of these orbitals reveals the regions of the molecule most likely to be involved in electron transfer processes.

The following table summarizes key quantum chemical descriptors that can be derived from HOMO and LUMO energies:

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

This table is based on general DFT principles and not on specific calculated values for this compound from the provided search results.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to molecular stability. science.govsmolecule.com This analysis transforms the complex molecular orbitals into localized orbitals that align with the familiar concepts of bonding, lone pairs, and antibonding orbitals.

NBO analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. acs.org For example, in halogenated pyridines, NBO analysis has demonstrated that molecular stability arises from hyperconjugative interactions between different orbital systems. smolecule.com These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. This delocalization, often referred to as intramolecular charge transfer, plays a crucial role in determining the molecule's electronic properties and reactivity. science.gov For instance, NBO analysis of 5-chloro-2-mercaptobenzimidazole (B1227107) revealed significant stabilization energies from the transition of lone pair electrons to antibonding orbitals. tandfonline.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. science.govcore.ac.uk The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential, often colored red, are susceptible to electrophilic attack and indicate areas rich in electrons, such as those around electronegative atoms like nitrogen and oxygen. core.ac.uk Conversely, regions of positive electrostatic potential, usually colored blue, are prone to nucleophilic attack and signify electron-deficient areas, often found around hydrogen atoms. tandfonline.com For pyridine derivatives, MEP analysis has shown that the lone pair of the nitrogen atom in the pyridine ring is a likely site for electrophilic interaction. core.ac.uk This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are of great interest for applications in optoelectronics and photonics. frontiersin.org Computational methods, particularly DFT, have become essential for predicting the NLO properties of molecules, offering a cost-effective way to screen potential candidates. researchgate.netnih.gov

The key parameters that determine a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β). researchgate.net DFT calculations can be used to compute these values. researchgate.net Molecules with large hyperpolarizability values are considered promising NBO materials. researchgate.net For instance, studies on pyridine derivatives have shown that they can possess significant NBO properties. researchgate.net The design of molecules with donor-π-acceptor structures is a common strategy to enhance NBO response, and computational studies play a vital role in evaluating the effectiveness of this approach. frontiersin.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating the electronic absorption spectra of molecules. researchgate.netcase.edu It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. science.gov

By applying TD-DFT, researchers can predict the electronic transitions of a molecule, such as the π→π* and n→π* transitions. tandfonline.com This information is invaluable for interpreting experimental spectra and understanding the electronic structure of the excited states. researchgate.net For example, TD-DFT calculations have been used to simulate the UV-visible spectra of various pyridine derivatives, often showing good agreement with experimental data. researchgate.net The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, and in some cases, may be compared against higher-level methods like coupled-cluster theory (CC2) for benchmarking. core.ac.uk

Quantum Mechanical Investigation of Reaction Mechanisms and Transition States

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms. These studies allow for the mapping of potential energy surfaces, which helps in identifying the most probable pathways for a reaction. By calculating the energies of reactants, products, and intermediate structures, a comprehensive energy profile of a reaction can be constructed.

A critical aspect of these investigations is the characterization of transition states, which are the highest energy points along the reaction coordinate. The geometry and energy of a transition state provide crucial information about the activation barrier of a reaction, directly influencing its rate. For instance, in reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, DFT calculations can model the approach of the reacting species and the formation and breaking of bonds.

Theoretical studies on related pyridine derivatives have demonstrated the utility of these methods. For example, investigations into the tautomerization of aminopyridines have successfully used computational methods to determine transition state structures. acs.org Similarly, ab initio molecular orbital calculations have been employed to study the transition states of cycloaddition reactions involving mesoionic compounds, providing justification for experimentally observed regioselectivity that deviates from predictions based on simpler models. acs.org These studies often reveal that reactions proceed through concerted but slightly asynchronous transition states. acs.org

For this compound, a hypothetical reaction pathway for a substitution reaction could be modeled as shown in the table below. The energies would be calculated using a functional like B3LYP with a suitable basis set.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | [Complex of this compound and Nucleophile]‡ | 25.0 |

| Products | Substituted Pyridine + Iodide | -10.0 |

This table is illustrative and the energy values are hypothetical, representing a typical exothermic substitution reaction.

Reactivity Indices and Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the chemical reactivity and stability of a molecule. researchgate.net These indices are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity and lower kinetic stability. mdpi.com

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is given by η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ): The negative of electronegativity, μ = -χ. It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / (2η).

The following table presents hypothetical global reactivity descriptors for this compound, based on typical values for similar compounds.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.80 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Potential (μ) | -4.15 |

| Electrophilicity Index (ω) | 3.66 |

This table is illustrative. The values are based on data for structurally related pyridine derivatives and are intended to be representative of what would be expected from a DFT calculation on this compound.

These computational approaches provide a powerful framework for understanding the chemical behavior of this compound, guiding synthetic efforts and the design of new molecules with desired properties.

Applications As a Building Block in Organic Synthesis and Materials Science Research

Synthesis of Complex Pyridine (B92270) Derivatives and Heterocyclic Scaffolds

4-Iodo-2-methoxy-5-methylpyridine is a key intermediate in the synthesis of a wide array of complex pyridine derivatives and heterocyclic scaffolds. The presence of the iodine atom at the 4-position is particularly significant as it provides a reactive site for various cross-coupling reactions.

One of the most prominent applications is in Suzuki-Miyaura coupling reactions, where the iodine atom is substituted with a new carbon-carbon bond by reacting with a boronic acid in the presence of a palladium catalyst. This method is a powerful tool for constructing biaryl structures and other complex molecular architectures. The reactivity of the iodine substituent makes it a prime candidate for such transformations, which are fundamental in both pharmaceutical and agrochemical synthesis.

The pyridine ring itself, being an electron-deficient aromatic system, can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions. nih.gov The methoxy (B1213986) group at the 2-position and the methyl group at the 5-position influence the electronic properties of the ring, thereby affecting its reactivity and the regioselectivity of subsequent reactions. This allows for the strategic construction of polysubstituted pyridines, which are prevalent motifs in many biologically active compounds. organic-chemistry.orgresearchgate.net

Furthermore, the core structure of this compound can be modified through various synthetic strategies to create diverse heterocyclic systems. For instance, the iodine moiety facilitates further functionalization, enabling the creation of intricate molecules. myskinrecipes.com The synthesis of thienopyridines, for example, often involves the reaction of halogenated pyridine derivatives containing activated methylene (B1212753) groups. abertay.ac.uk

Precursor for Advanced Materials and Functional Molecules

The utility of this compound extends beyond traditional organic synthesis into the field of materials science, where it serves as a precursor for advanced materials and functional molecules. Its structural features are desirable for creating materials with specific electronic and optical properties.

In the development of novel materials, halogenated pyridines like this compound are explored for their potential in creating polymers and coatings with tailored chemical properties. chemimpex.com The ability to precisely introduce functional groups through the reactive iodine handle allows for the fine-tuning of the material's characteristics.

Moreover, this compound is utilized in the synthesis of functional molecules with potential applications in electronics and photonics. For example, pyridine-containing structures are being investigated for their use in Organic Light Emitting Diodes (OLEDs) and other electronic materials. bldpharm.com The versatility of this building block allows chemists to design and synthesize complex molecular architectures that can lead to innovative solutions in advanced materials. chemimpex.com

Research into Agrochemical Synthesis via its Iodine Moiety

In the field of agrochemical research, this compound is a compound of interest due to its potential as a precursor for new pesticides and herbicides. myskinrecipes.com The pyridine scaffold is a well-established "chip" in the design of modern agrochemicals, known for producing compounds with high efficacy, low toxicity, and good environmental compatibility. agropages.com

The iodine atom in this compound is a key feature for its application in agrochemical synthesis. It allows for the introduction of various functional groups through cross-coupling reactions, which is a pivotal strategy in the development of new active ingredients. This facilitates the creation of a diverse library of compounds that can be screened for pesticidal or herbicidal properties. myskinrecipes.com For instance, the synthesis of isothiazolo[3,4-b]pyridines, which have shown herbicidal activity, can involve intermediates derived from functionalized pyridines. google.com

Research has shown that the introduction of specific substituents onto the pyridine ring can significantly enhance the biological activity of agrochemicals. agropages.com The ability to selectively functionalize this compound makes it a valuable tool for researchers aiming to design the next generation of crop protection products. chemimpex.com

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways and Catalyst Systems

While classical methods for pyridine (B92270) synthesis are well-established, the future lies in developing more efficient, selective, and sustainable synthetic routes. researchgate.net Research is increasingly focused on unconventional strategies that bypass the need for pre-functionalized starting materials and minimize waste. beilstein-journals.org One promising area is the direct C–H functionalization of the pyridine core, which allows for the introduction of substituents onto the ring without prior activation. beilstein-journals.org This includes transition-metal-catalyzed reactions that can selectively target specific C-H bonds for alkylation, arylation, or other modifications. beilstein-journals.orgacs.org

Furthermore, novel catalytic systems are being explored to access highly functionalized pyridines. Isothiourea-mediated one-pot synthesis, for instance, allows for the construction of complex pyridines from simple starting materials through a cascade of reactions including Michael addition, lactamization, and rearrangement. core.ac.uknih.gov Another innovative approach involves the photochemical functionalization of pyridines via pyridinyl radicals, offering distinct regioselectivity compared to traditional methods like the Minisci reaction. acs.org The development of these new synthetic methodologies will be crucial for accessing novel derivatives of 4-Iodo-2-methoxy-5-methylpyridine with tailored properties. nih.gov

In-Depth Mechanistic Elucidation of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. For pyridine derivatives, future research will increasingly focus on the detailed elucidation of complex reaction pathways. This involves investigating the intermediates, transition states, and kinetic profiles of reactions such as C-H activation, cross-coupling, and rearrangements. nih.gov

For example, combined experimental and theoretical studies are being used to unravel the mechanism of pyridine C–H activation by iridium complexes, revealing the critical role of a Lewis-acidic boron center in directing the reaction. nih.gov Similarly, density functional theory (DFT) calculations have provided detailed insights into the multi-stage mechanism of pyridine hydrogenation catalyzed by frustrated Lewis pairs. rsc.org Understanding these intricate mechanisms allows chemists to fine-tune reaction conditions, improve yields and selectivity, and expand the substrate scope of important synthetic transformations involving substituted pyridines. acs.orgresearchgate.net

Development of Advanced Computational Models for Reactivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research. For pyridine derivatives, advanced computational models are being developed to predict a wide range of properties, from molecular geometry and spectroscopic signatures to reaction outcomes. bohrium.comresearchgate.net Density Functional Theory (DFT) is a widely used method to calculate electronic properties like highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which helps in understanding the reactivity and stability of molecules. bohrium.comchemmethod.com

These computational models can predict the regioselectivity of nucleophilic additions to heterocyclic arynes, providing a rapid means to assess the synthetic potential of these reactive intermediates. nih.gov Quantitative Structure-Property Relationship (QSPR) models are also being developed to correlate the structural features of pyridine derivatives with their thermodynamic properties, such as Gibbs free energy and enthalpy of formation. researchgate.net Such predictive models enable chemists to screen virtual libraries of compounds and prioritize synthetic targets with desired characteristics, thereby accelerating the discovery process. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical discovery. annualreviews.org These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. acs.org In the context of pyridine chemistry, ML models are being developed to predict reaction outcomes and physicochemical properties, aiding in the design of new molecules and materials. acs.orgacs.orgnih.gov

A notable application is the use of ML-assisted material genome approaches to design high-efficiency adsorbents. acs.orgnih.gov By training models on existing data, researchers can screen thousands of virtual pyridine-based polymers to identify candidates with optimal properties for specific applications, such as the capture of pollutants. acs.orgnih.gov In drug discovery, AI and ML are used to design novel compounds, predict their biological activity and pharmacokinetic properties, and optimize lead structures. annualreviews.orgtandfonline.com This data-driven approach significantly accelerates the design-synthesis-test cycle, making the discovery of new functional molecules more efficient. researchgate.net

Synergistic Approaches Combining Experimental and Theoretical Methodologies

The most profound insights are often gained when experimental and theoretical approaches are used in concert. nih.gov Future research on this compound and related compounds will increasingly rely on this synergy. Combining experimental techniques—such as synthesis, kinetic analysis, and spectroscopic characterization—with computational modeling provides a comprehensive understanding of chemical systems. nih.govchemmethod.comresearchgate.net

For instance, the mechanism of pyridine ring-contraction reactions has been investigated through a combination of crossed molecular beam experiments and potential energy surface calculations. In corrosion science, electrochemical measurements are coupled with DFT calculations to elucidate the adsorption mechanism of pyridine derivatives on metal surfaces. chemmethod.comnih.govresearchgate.net Similarly, the optical properties of new materials based on pyridine derivatives are being explored by comparing experimental measurements with theoretical calculations of their electronic structure and polarizability. rsc.org This integrated approach, where theory guides experiment and experiment validates theory, is a powerful paradigm for advancing the chemistry of functionalized pyridines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Iodo-2-methoxy-5-methylpyridine, and how can purity be optimized?

- Methodology : Use halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the iodine substituent. Methoxy and methyl groups can be installed via nucleophilic substitution or directed ortho-metalation. Purification via column chromatography or recrystallization is critical. Characterization should include -NMR and -NMR to confirm regiochemistry, as demonstrated in pyridine derivative synthesis .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze chemical shifts to confirm substituent positions (e.g., iodine’s deshielding effect).

- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in studies of analogous iodinated pyridines .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodology : Start with cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., MCF-7, MDA-MB-231) to assess growth inhibition. Compare results to structurally similar derivatives, such as 5-Fluoro-2-methoxypyridin-4-amine, which showed activity against MRSA .

Advanced Research Questions

Q. How do substitution patterns on the pyridine ring influence inhibitory activity in enzyme targets like CYP1B1?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents at C2, C3, or C4. Use docking simulations (e.g., AutoDock Vina) to predict binding modes. For example, CYP1B1 inhibition was enhanced when pyridine substituents were at C2 vs. C3/C4 in estrane-pyridine derivatives . Validate with enzymatic assays (e.g., EROD assay for CYP1B1) .

Q. What computational approaches resolve contradictions in substituent effects on electronic properties?

- Methodology : Apply density functional theory (DFT) to calculate charge distribution, HOMO-LUMO gaps, and Fukui indices. Compare with experimental data (e.g., corrosion inhibition studies of pyridines, where electron-donating groups enhanced metal surface interactions) . Use Gaussian or ORCA software for simulations .

Q. How can researchers address gaps in ecological toxicity data for iodinated pyridines?

- Methodology : Conduct OECD guideline tests:

- Persistence : Use OECD 301 biodegradability assays.

- Bioaccumulation : Measure log via shake-flask method.

- Aquatic toxicity : Perform Daphnia magna acute toxicity tests. Note that existing data for similar compounds (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) lack ecotoxicological profiles, necessitating novel studies .

Q. What strategies improve metabolic stability of this compound in vivo?

- Methodology : Modify labile groups (e.g., methoxy → trifluoromethoxy) to reduce oxidative metabolism. Use pharmacokinetic profiling (e.g., LC-MS/MS) in rodent models. For example, 2-(pyridin-3-yl)estradiol derivatives showed improved plasma stability via steric hindrance .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the bioactivity of iodinated pyridines?

- Resolution : Variability arises from assay conditions (e.g., cell line specificity) and substituent regiochemistry. For instance, 4-Iodo-5-methoxy-N-phenylnicotinamide may show divergent activity vs. 3-Iodo-2-methoxy-5-methylpyridine due to differences in hydrogen-bonding capacity . Standardize protocols (e.g., fixed IC50 measurement intervals) and validate with orthogonal assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.